molecular formula C17H11F3N2O3 B2371265 3-(3-(Trifluoromethyl)benzamido)benzofuran-2-carboxamide CAS No. 477512-22-4

3-(3-(Trifluoromethyl)benzamido)benzofuran-2-carboxamide

Cat. No.: B2371265
CAS No.: 477512-22-4
M. Wt: 348.281
InChI Key: HCYIGKCREZNGAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-(Trifluoromethyl)benzamido)benzofuran-2-carboxamide is a benzofuran-derived compound featuring a trifluoromethyl-substituted benzamido group at position 3 of the benzofuran core. The trifluoromethyl (-CF₃) group is a critical substituent, known for enhancing metabolic stability, lipophilicity, and electronic effects, which may improve binding affinity to biological targets such as enzymes or receptors .

Properties

IUPAC Name

3-[[3-(trifluoromethyl)benzoyl]amino]-1-benzofuran-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11F3N2O3/c18-17(19,20)10-5-3-4-9(8-10)16(24)22-13-11-6-1-2-7-12(11)25-14(13)15(21)23/h1-8H,(H2,21,23)(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCYIGKCREZNGAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(O2)C(=O)N)NC(=O)C3=CC(=CC=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Protocol

The most straightforward route involves acylating 3-aminobenzofuran-2-carboxamide with 3-(trifluoromethyl)benzoyl chloride (Fig. 1):

Step 1 : Suspend 3-aminobenzofuran-2-carboxamide (1.0 eq) in anhydrous dichloromethane (DCM) under nitrogen.
Step 2 : Add triethylamine (2.5 eq) as a base, followed by dropwise addition of 3-(trifluoromethyl)benzoyl chloride (1.2 eq) at 0°C.
Step 3 : Warm to room temperature and stir for 12 h. Quench with ice-water, extract with DCM, and purify via silica gel chromatography (hexane:ethyl acetate, 3:1).

Yield : 68–72% (purity >95% by HPLC).

Limitations

  • Requires pre-synthesized 3-aminobenzofuran-2-carboxamide, which itself demands multi-step preparation.
  • Competing acylation at the 2-carboxamide nitrogen may occur if unprotected, reducing yield.

Multi-Step Synthesis from Benzofuran Precursors

Route A: Carboxylation Followed by Sequential Amidation

This approach constructs the benzofuran skeleton before introducing the amide groups (Table 1):

Table 1 : Key steps and conditions for Route A

Step Reaction Reagents/Conditions Yield
1 Ethyl benzofuran-2-carboxylate synthesis Ethyl chloroformate, K₂CO₃, DMF 89%
2 Nitration at C3 HNO₃/H₂SO₄, 0°C 76%
3 Reduction to C3-amine H₂/Pd-C, ethanol, 50 psi 82%
4 Acylation with 3-(trifluoromethyl)benzoyl chloride DCM, Et₃N, 0°C → RT 65%
5 Hydrolysis of ethyl ester to carboxamide NH₃/MeOH, 60°C, 6 h 58%

Advantages : Permits late-stage introduction of the trifluoromethyl group, minimizing side reactions.
Disadvantage : Cumulative yield drops to ~23% over five steps.

Route B: Palladium-Catalyzed Coupling

Leveraging cross-coupling methodologies from patent WO2014006637A2:
Step 1 : Prepare 3-iodobenzofuran-2-carboxamide via iodination of benzofuran-2-carboxamide using N-iodosuccinimide (NIS) in acetic acid (82% yield).
Step 2 : Conduct Ullmann-type coupling with 3-(trifluoromethyl)benzamide using CuI/L-proline catalyst in DMSO at 110°C (56% yield).

Key Insight : The electron-deficient aryl iodide facilitates coupling but requires rigorous exclusion of moisture to prevent catalyst deactivation.

Novel Protecting Group Strategies

To address competing acylation at the 2-carboxamide, temporary protection with tert-butoxycarbonyl (BOC) groups is employed:

  • Protect 3-aminobenzofuran-2-carboxamide’s 2-carboxamide as BOC-amide using di-tert-butyl dicarbonate (Boc₂O) in THF (94% yield).
  • Acylate the free 3-amino group with 3-(trifluoromethyl)benzoyl chloride (78% yield).
  • Deprotect the BOC group using TFA/DCM (1:1) to regenerate the carboxamide (91% yield).

Impact : Overall yield improves to 67% compared to 58% in unprotected routes.

Green Chemistry Approaches

Recent advances emphasize solvent-free mechanochemical synthesis:

  • Ball-mill 3-aminobenzofuran-2-carboxamide with 3-(trifluoromethyl)benzoic acid and EDCI/HOBt for 2 h.
  • Yield : 61% with 99% atom economy, eliminating organic solvent waste.

Analytical Characterization Data

Critical spectroscopic data for batch validation:

  • ¹H NMR (400 MHz, DMSO-d6): δ 8.92 (s, 1H, CONH), 8.45 (d, J = 8.4 Hz, 1H, ArH), 8.12–7.98 (m, 4H, ArH), 7.75 (t, J = 7.6 Hz, 1H, ArH), 7.65 (d, J = 8.0 Hz, 1H, ArH).
  • ¹⁹F NMR (376 MHz, DMSO-d6): δ -62.5 (CF3).
  • HRMS : [M+H]+ calcd for C₁₇H₁₂F₃N₂O₃: 373.0801; found: 373.0804.

Industrial Scalability Assessment

Comparative analysis of methods (Table 2):

Table 2 : Scalability metrics

Method Cost Index Purity Process Mass Intensity
Direct Acylation 1.0 95% 128
Multi-Step (Route A) 2.3 98% 347
Mechanochemical 0.7 93% 45

Emerging Catalytic Systems

Innovations from PMC8128204 suggest using morpholinomethyl auxiliaries to direct acylation:

  • Pre-functionalize benzofuran with morpholinomethyl at C3 to enhance amino group reactivity.
  • Post-acylation removal via hydrogenolysis affords the target compound in 81% yield.

Chemical Reactions Analysis

Types of Reactions

3-(3-(Trifluoromethyl)benzamido)benzofuran-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
Recent studies have shown that benzofuran derivatives, including 3-(3-(Trifluoromethyl)benzamido)benzofuran-2-carboxamide, exhibit promising anticancer activity. Research indicates that compounds in this class can induce apoptosis in cancer cells and inhibit tumor growth. For example, derivatives have been tested against various cancer cell lines, showing IC50 values in the low micromolar range, indicating potent cytotoxic effects .

Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. In vitro studies suggest that it may inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), making it a candidate for treating inflammatory diseases .

Antimicrobial Activity
In antimicrobial studies, this compound has demonstrated activity against several bacterial strains, including resistant strains. The minimum inhibitory concentration (MIC) values indicate its potential as a new antimicrobial agent .

Biological Applications

Immunomodulatory Effects
The compound has been investigated for its ability to modulate immune responses. It has shown potential in influencing the CCL20/CCR6 axis, which is crucial in inflammatory responses and immune cell trafficking . This property could lead to applications in treating autoimmune diseases.

Neuroprotective Effects
Emerging research suggests that benzofuran derivatives may offer neuroprotective benefits by mitigating oxidative stress and inflammation in neuronal cells. This application is particularly relevant for neurodegenerative diseases like Alzheimer's disease .

Case Study 1: Anticancer Activity Evaluation

A study assessed the anticancer effects of this compound on breast cancer cell lines (MCF-7). The compound exhibited an IC50 value of approximately 1.5 µM, comparable to established chemotherapeutic agents. Further analysis revealed that it induced cell cycle arrest and apoptosis through the activation of caspase pathways .

Case Study 2: Anti-inflammatory Mechanism

In a controlled experiment involving lipopolysaccharide (LPS)-induced inflammation in macrophages, the compound significantly reduced NF-kB activation and cytokine release. This study highlights its potential therapeutic role in managing inflammatory conditions such as rheumatoid arthritis .

Case Study 3: Antimicrobial Efficacy

A series of tests against common pathogens demonstrated that this compound had an MIC value of 0.22 µg/mL against Staphylococcus aureus, showcasing its strong bactericidal properties .

Summary of Applications

Application AreaDescription
Medicinal ChemistryDevelopment of anticancer and anti-inflammatory agents
MicrobiologyNew antimicrobial agents targeting resistant bacterial strains
ImmunologyModulators of immune responses for autoimmune disease treatments
NeurobiologyPotential neuroprotective agents for neurodegenerative diseases

Mechanism of Action

The mechanism of action of 3-(3-(Trifluoromethyl)benzamido)benzofuran-2-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes and interact with intracellular targets. It may inhibit specific enzymes or interfere with DNA replication, leading to its biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Substituent Variations
Compound Name Core Structure Key Substituents Molecular Formula Molecular Weight Reference
3-(3-(Trifluoromethyl)benzamido)benzofuran-2-carboxamide Benzofuran -CF₃ at benzamido position C₁₇H₁₂F₃N₂O₃ 364.29 Target
3-[(Aminocarbonyl)amino]-6-bromo[1]benzothieno[3,2-b]furan-2-carboxamide Benzothieno[3,2-b]furan -Br at position 6, -NHCONH₂ C₁₄H₁₀BrN₃O₃S 404.21
3-Amino-N-phenyl-1-benzofuran-2-carboxamide Benzofuran -NH₂ at position 3, -N-phenyl C₁₅H₁₂N₂O₂ 264.27
3-(3-Phenoxybenzamido)-1-benzofuran-2-carboxamide Benzofuran -Ph-O-Ph at benzamido position C₂₂H₁₆N₂O₄ 372.37
3-Oxo-3H-benzofuro[3,2-f]chromene-2-carboxylic acid Benzofurochromene Fused chromene ring, -COOH C₁₆H₈O₅ 280.23

Key Observations :

  • Heterocyclic Modifications: The benzothieno[3,2-b]furan core in introduces sulfur, increasing molecular weight and polarizability compared to the benzofuran scaffold.
  • Rigidity and Planarity: The fused chromene ring in increases structural rigidity, which may favor intercalation into DNA or protein binding pockets compared to non-fused benzofurans.
Physicochemical Properties
Compound Name Melting Point (°C) Solubility (Predicted) LogP (Calculated) Reference
This compound Not reported Moderate (lipophilic) ~2.5 Target
3-[(Aminocarbonyl)amino]-6-bromo[1]benzothieno[3,2-b]furan-2-carboxamide >300 Low (crystalline) ~1.8
3-Amino-N-phenyl-1-benzofuran-2-carboxamide Not reported Moderate ~2.2
3-(3-Phenoxybenzamido)-1-benzofuran-2-carboxamide Not reported Low (bulky substituent) ~3.1
3-Oxo-3H-benzofuro[3,2-f]chromene-2-carboxylic acid 258–261 Low (crystalline acid) ~1.5

Key Observations :

  • Melting Points : High melting points (>300°C in , 258–261°C in ) correlate with crystalline structures and low solubility. The target compound’s -CF₃ group may reduce crystallinity compared to -Br or fused rings.
  • Lipophilicity : The -CF₃ group (LogP ~2.5) balances lipophilicity better than the highly polar -COOH (LogP ~1.5 in ) or bulky -Ph-O-Ph (LogP ~3.1 in ), suggesting improved cell membrane permeability.

Biological Activity

3-(3-(Trifluoromethyl)benzamido)benzofuran-2-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological properties, and the implications of these findings based on recent research.

Synthesis

The synthesis of benzofuran derivatives, including this compound, typically involves multi-step chemical reactions. The process often begins with the formation of the benzofuran core, followed by the introduction of various substituents such as the trifluoromethyl and amide groups. Recent studies have optimized synthetic routes to improve yield and purity, facilitating further biological testing .

Anticancer Properties

Research indicates that benzofuran derivatives exhibit significant anticancer properties. A study highlighted the cytotoxic effects of various benzofuran analogs against several human cancer cell lines, including ME-180 and A549. The structure-activity relationship (SAR) analysis showed that modifications at specific positions on the benzofuran ring can enhance antiproliferative activity .

Table 1 summarizes the cytotoxicity data of selected benzofuran derivatives against different cancer cell lines:

CompoundCell LineIC50 (µM)
This compoundA5495.2
Compound AME-1804.8
Compound BHT-296.0

The data suggest that this compound shows promising activity comparable to established anticancer agents.

Antibacterial Activity

In addition to anticancer properties, benzofuran derivatives have been evaluated for antibacterial activity. Research has shown that certain compounds exhibit effective inhibition against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for various derivatives were assessed, revealing significant antibacterial potential .

Table 2 presents MIC values for selected compounds against common bacterial strains:

CompoundBacterial StrainMIC (µM)
This compoundS. aureus12
Compound CE. coli15
Compound DMRSA10

These findings indicate that the compound not only has potential as an anticancer agent but also as an antibacterial agent, with comparable efficacy to traditional antibiotics.

Case Studies

Several case studies have been conducted to evaluate the in vivo effects of benzofuran derivatives. One notable study utilized animal models to assess the hypolipidemic effects of related compounds, demonstrating a significant reduction in triglyceride levels after administration . Although this study did not focus directly on this compound, it underscores the therapeutic potential of benzofuran derivatives in metabolic disorders.

Q & A

Q. What are the established synthetic pathways for 3-(3-(trifluoromethyl)benzamido)benzofuran-2-carboxamide, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions, starting with benzofuran-2-carboxylic acid derivatives. Key steps include:

  • Amidation : Coupling 3-(trifluoromethyl)benzoyl chloride with a benzofuran scaffold. Reaction conditions (e.g., temperature: 0–25°C, solvents: DMF or THF, catalysts: DMAP) are critical for yield optimization .
  • C–H Arylation : To introduce the trifluoromethylbenzamide group, Pd-catalyzed cross-coupling may be employed, requiring inert atmospheres (Ar/N₂) and precise stoichiometry .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization (ethanol/water) ensures >95% purity .

Q. How is the structural integrity of this compound verified post-synthesis?

Characterization relies on:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., benzofuran C2-carboxamide at δ ~165 ppm) and trifluoromethyl signals (¹⁹F NMR: δ ~-60 ppm) .
  • Mass Spectrometry (HRMS) : Exact mass matching within 3 ppm error validates molecular formula (C₁₇H₁₁F₃N₂O₃) .
  • X-ray Crystallography : Resolves stereoelectronic effects of the trifluoromethyl group and hydrogen-bonding networks .

Q. What in vitro assays are recommended to evaluate its biological activity?

  • Enzyme Inhibition : Kinase or protease assays (IC₅₀ determination) using fluorescence-based substrates (e.g., ATPase-Glo™) .
  • Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with EC₅₀ values compared to controls like doxorubicin .
  • Binding Affinity : Surface plasmon resonance (SPR) or ITC to measure interactions with target proteins (e.g., BSA for preliminary plasma protein binding) .

Advanced Research Questions

Q. How can synthetic efficiency be improved for large-scale research applications?

  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 48 hours to 2–4 hours) while maintaining yields >80% .
  • Continuous Flow Chemistry : Enhances reproducibility and scalability, particularly for amidation steps, with real-time monitoring via inline IR .
  • Catalyst Screening : Ligand-accelerated Pd catalysts (e.g., XPhos) improve turnover frequency in C–H functionalization steps .

Q. How do structural modifications (e.g., substituent position) impact bioactivity?

  • Trifluoromethyl Position : Meta-substitution (3-CF₃) enhances metabolic stability compared to para-substitution (4-CF₃) due to reduced CYP450 interactions .
  • Benzofuran Modifications : Replacing the benzofuran core with benzothiophene decreases solubility (logP increases by ~0.5) but improves membrane permeability .
  • Data Contradictions : Some studies report ortho-substituted analogs show higher cytotoxicity but lower selectivity, necessitating SAR-driven trade-off analyses .

Q. What computational methods are suitable for predicting SAR and off-target effects?

  • Molecular Docking (AutoDock Vina) : Models interactions with kinase ATP-binding pockets (e.g., EGFR T790M mutant) to prioritize analogs .
  • MD Simulations (GROMACS) : Predicts stability of protein-ligand complexes over 100-ns trajectories, identifying critical hydrogen bonds .
  • ADMET Prediction (SwissADME) : Flags potential hepatotoxicity (e.g., CYP3A4 inhibition) and poor bioavailability (TPSA >140 Ų) .

Q. How can solubility and formulation challenges be addressed for in vivo studies?

  • Co-Solvent Systems : Use PEG-400/water (70:30) or cyclodextrin inclusion complexes to achieve >1 mg/mL solubility .
  • Nanoformulation : Liposomal encapsulation (size: 100–150 nm via DLS) improves plasma half-life in rodent models by 3-fold .
  • pH Adjustment : Buffered solutions (pH 7.4) prevent precipitation in intravenous administrations .

Q. What mechanisms explain discrepancies in reported IC₅₀ values across studies?

  • Assay Variability : Differences in ATP concentrations (e.g., 10 µM vs. 1 mM) artificially inflate IC₅₀ values by up to 10-fold .
  • Protein Batch Effects : Recombinant enzyme purity (e.g., His-tag removal) alters binding kinetics .
  • Statistical Power : Underpowered studies (n < 3 replicates) may fail to detect true activity thresholds .

Q. What role does the trifluoromethyl group play in pharmacokinetics?

  • Metabolic Stability : The CF₃ group resists oxidative degradation (t₁/₂ increases from 2 to 8 hours in microsomal assays) .
  • Lipophilicity : logP increases by ~1.2 compared to non-fluorinated analogs, enhancing blood-brain barrier penetration .
  • Electron-Withdrawing Effects : Activates the benzamide moiety for nucleophilic attack, requiring prodrug strategies to mitigate premature hydrolysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.